Piperidin-4-yl(pyridin-3-yl)methanol oxalate
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Overview
Description
Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a compound that features a piperidine ring and a pyridine ring connected through a methanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine moieties makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(pyridin-3-yl)methanol oxalate typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method involves the use of 4-piperidinemethanol and 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(pyridin-3-yl)methanol oxalate can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of piperidin-4-yl(pyridin-3-yl)ketone.
Reduction: Formation of piperidin-4-yl(piperidin-3-yl)methanol.
Substitution: Formation of various substituted piperidine and pyridine derivatives.
Scientific Research Applications
Piperidin-4-yl(pyridin-3-yl)methanol oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanol oxalate involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-4-yl(pyridin-2-yl)methanol oxalate
- Piperidin-4-yl(pyridin-4-yl)methanol oxalate
- Piperidin-4-yl(pyridin-3-yl)ethanol oxalate
Uniqueness
Piperidin-4-yl(pyridin-3-yl)methanol oxalate is unique due to the specific positioning of the methanol group and the combination of piperidine and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a compound with significant biological activity, primarily due to its unique structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H15N3O4 and a molecular weight of approximately 282.29 g/mol. The compound features a piperidine ring and a pyridine moiety linked through a methanol group, which enhances its solubility and stability, making it suitable for medicinal chemistry applications.
The biological activity of this compound is attributed to its ability to act as a ligand for various receptors and enzymes. It can modulate enzyme activities, potentially serving as an inhibitor or activator depending on the target. The piperidine and pyridine rings are crucial for binding to active sites of enzymes, influencing their functionality.
1. Enzyme Inhibition
This compound has been shown to inhibit several key enzymes:
- Acetylcholinesterase (AChE) : This enzyme plays a critical role in neurotransmission. Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
2. Antibacterial Activity
Research indicates that derivatives of piperidine exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents .
3. Anticancer Potential
The compound's structural characteristics may also confer anticancer properties. Similar piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating a potential role in cancer therapy .
Case Studies and Research Findings
Case Study 1: Enzyme Inhibition
In a study assessing the enzyme inhibition capabilities of piperidine derivatives, compounds were tested against AChE and urease. The results showed that several derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting enhanced potency .
Case Study 2: Antibacterial Screening
A series of synthesized compounds containing piperidine moieties were screened for antibacterial activity. The results demonstrated that certain derivatives had strong inhibitory effects against specific bacterial strains, supporting their potential use as new antibiotics .
Comparative Analysis of Structural Analogues
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Similarity Index | Notable Features |
---|---|---|
(1-Benzylpiperidin-4-yl)methanol | 0.93 | Benzyl substitution enhances lipophilicity |
1-Benzyl-4-methylpiperidin-3-ol | 0.88 | Methyl group at position 4 increases activity |
1-(Phenylmethyl)-3-pyrrolidinemethanol | 0.88 | Pyrrolidine ring adds different steric properties |
The unique dual heterocyclic structure of this compound allows for diverse interactions with biological targets compared to other compounds that may only feature one heterocyclic system .
Properties
Molecular Formula |
C13H18N2O5 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
oxalic acid;piperidin-4-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C11H16N2O.C2H2O4/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;3-1(4)2(5)6/h1-2,5,8-9,11-12,14H,3-4,6-7H2;(H,3,4)(H,5,6) |
InChI Key |
WFASNJKSNKHFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CN=CC=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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